molecular formula C17H17NO3 B2497932 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine CAS No. 2097902-09-3

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine

Cat. No.: B2497932
CAS No.: 2097902-09-3
M. Wt: 283.327
InChI Key: GMWJSMJEDWFPGN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(furan-3-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.327. The purity is usually 95%.
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Scientific Research Applications

Addition/Oxidative Rearrangement for Substituted Furans and Pyrroles

Furans and pyrroles are crucial synthons in chemical synthesis, found in natural products, pharmaceutical agents, and materials. A novel method employing addition of organolithium, Grignard, and organozinc reagents to 3-furfural has been developed to provide 3-furyl alcohols, which upon oxidative rearrangement yield 2-substituted 3-furfurals and 2-substituted 3-formyl pyrroles. This approach opens new pathways to these heterocycles, emphasizing the versatility of furan and pyrrole derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

Multicomponent Syntheses of Heterocycles

Alkynones and chalcones, serving as three-carbon building blocks, are efficiently generated by palladium-copper catalyzed reactions, leading to the formation of furans, pyrroles, and other heterocycles through sequential and consecutive transformations. This diversity-oriented approach to heterocycle synthesis showcases the strategic use of these building blocks in creating complex molecular architectures (Müller, 2010).

Domino Reactions for Sulfonylated Furans

An efficient three-component domino reaction has been developed for the preparation of sulfonylated furan derivatives. This method exhibits excellent functional group tolerance and efficiency, highlighting the importance of sulfonylation in the diversification of furan chemistry (Cui, Zhu, Li, & Cao, 2018).

Enantioselective Synthesis of Heterocycles

A new enantio- and diastereoselective approach to pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been reported. Utilizing simple quinine as a catalyst, this method benefits from a broad substrate scope and high stereochemical efficiency, underlining the relevance of asymmetric synthesis in accessing biologically relevant heterocyclic moieties (Kowalczyk, Wojciechowski, & Albrecht, 2016).

Novel Routes to Heterocycles

Direct cross-coupling methods have been developed to access diverse aromatic sulfides, including benzofuran derivatives. Using Na2S2O3 as a sulfurating agent, this palladium-catalyzed approach allows for the synthesis of compounds containing furan, benzofuran, and other heterocyclic moieties without the need for thiols or thiophenols (Qiao, Wei, & Jiang, 2014).

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,4,7,9,11,14H,3,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJSMJEDWFPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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